

Comparative study of the pharmacokinetic profiles of different Thomapyrin formulations

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Compound of Interest

Compound Name: *Thomapyrin*

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The Impact of Formulation on the Pharmacokinetic Profile of Thomapyrin

A Comparative Analysis for Researchers and Drug Development Professionals

The therapeutic efficacy of any pharmaceutical agent is intrinsically linked to its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). For combination analgesics like **Thomapyrin**, a brand name for a fixed-dose combination of acetylsalicylic acid (ASA), paracetamol, and caffeine, understanding how different formulations influence these parameters is critical for optimizing pain relief and ensuring patient safety. This guide provides a comparative analysis of the pharmacokinetic profiles of different conceptual formulations of **Thomapyrin**, supported by experimental data from publicly available studies.

Executive Summary

The addition of caffeine to an ASA and paracetamol combination, the core of the **Thomapyrin** formulation, does not significantly alter the pharmacokinetic parameters of either analgesic. The well-established enhancement of analgesic efficacy by caffeine is primarily attributed to its pharmacodynamic effects rather than a modification of drug absorption or exposure. Different **Thomapyrin** formulations, such as CLASSIC and INTENSIV, vary in their paracetamol dosage, which is expected to proportionally affect its peak plasma concentration (C_{max}) and area under

the curve (AUC). Furthermore, the route of administration, such as oral tablets versus suppositories, can significantly impact the rate and extent of drug absorption.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for the active ingredients of **Thomapyrin** based on a phase I clinical study comparing a fixed-dose combination of ASA and paracetamol with and without caffeine.

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) and Salicylic Acid (SA) with and without Caffeine

Parameter	Formulation	Acetylsalicylic Acid (ASA)	Salicylic Acid (SA)
C _{max} (µg/mL)	ASA/Paracetamol	3.89	15.8
ASA/Paracetamol/Caffeine	3.71	15.8	
AUC _{0-∞} (µg·h/mL)	ASA/Paracetamol	2.96	59.1
ASA/Paracetamol/Caffeine	2.86	60.5	
t _{max} (h) (median)	ASA/Paracetamol	0.44	1.50
ASA/Paracetamol/Caffeine	0.44	1.50	
MRT (h)	ASA/Paracetamol	4.31	17.8
ASA/Paracetamol/Caffeine	4.37	17.8	

Data sourced from a phase I study with 18 healthy male volunteers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Pharmacokinetic Parameters of Paracetamol with and without Caffeine

Parameter	Formulation	Paracetamol
C _{max} (µg/mL)	ASA/Paracetamol	2.42
ASA/Paracetamol/Caffeine	2.42	
AUC _{0-∞} (µg·h/mL)	ASA/Paracetamol	7.77
ASA/Paracetamol/Caffeine	7.68	
t _{max} (h) (median)	ASA/Paracetamol	0.44
ASA/Paracetamol/Caffeine	0.63	
MRT (h)	ASA/Paracetamol	3.21
ASA/Paracetamol/Caffeine	3.40	

Data sourced from a phase I study with 18 healthy male volunteers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The Role of Caffeine: A Pharmacokinetic Perspective

A pivotal aspect of the **Thomapyrin** formulation is the inclusion of caffeine as an analgesic adjuvant. Clinical studies have demonstrated that caffeine enhances the analgesic effect of ASA and paracetamol.[\[4\]](#) However, a phase I, single-center, two-way, cross-over study revealed that the addition of 50 mg of caffeine to a combination of 250 mg ASA and 200 mg paracetamol did not significantly affect the pharmacokinetics of either ASA or paracetamol under fasting conditions.[\[3\]](#)

The geometric means of C_{max} and AUC_{0-∞} for ASA, its metabolite salicylic acid (SA), and paracetamol were bioequivalent between the caffeine-containing and caffeine-free formulations.[\[1\]](#)[\[3\]](#) This suggests that the enhanced pain relief is likely due to pharmacodynamic interactions, such as the blockade of adenosine receptors by caffeine, rather than an alteration of the pharmacokinetic profiles of the analgesic components.[\[1\]](#)[\[2\]](#)

Formulation Variants: CLASSIC vs. INTENSIV

Thomapyrin is available in different formulations, notably CLASSIC and INTENSIV. While both contain acetylsalicylic acid and caffeine, **Thomapyrin** INTENSIV is characterized by a higher dose of paracetamol compared to the CLASSIC formulation.[5][6]

- **Thomapyrin** CLASSIC: Contains 250 mg acetylsalicylic acid, 200 mg paracetamol, and 50 mg caffeine per tablet.[6][7]
- **Thomapyrin** INTENSIV: Contains 250 mg acetylsalicylic acid, 250 mg paracetamol, and 50 mg caffeine per tablet.[5]

While direct comparative pharmacokinetic studies between these two specific formulations were not identified in the public domain, it can be inferred from pharmacokinetic principles that the higher dose of paracetamol in **Thomapyrin** INTENSIV would result in a proportionally higher C_{max} and AUC for paracetamol, assuming linear pharmacokinetics. The time to reach maximum concentration (t_{max}) is not expected to differ significantly based on this dose change alone.

Impact of Administration Route: Tablets vs. Suppositories

The route of administration is a critical determinant of drug bioavailability. While **Thomapyrin** is primarily available as oral tablets, a comparison with a hypothetical suppository formulation is relevant for specific patient populations. Studies comparing the bioavailability of paracetamol from tablets and suppositories have consistently shown that rectal absorption is generally slower and can be less complete than oral absorption.[8][9][10]

For instance, one study reported that the time to reach maximum plasma concentration (t_{max}) for paracetamol was significantly longer for suppositories (1.8-2.2 hours) compared to tablets (0.6 hours).[9] The relative bioavailability of paracetamol from suppositories was found to be between 66% and 77% of that from tablets in another study.[8] These differences are attributed to the physiological environment of the rectum, which can influence drug dissolution and absorption.

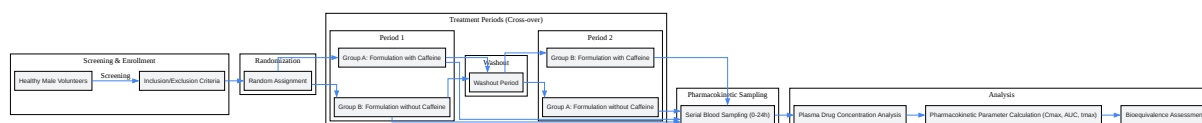
Experimental Protocols

The data presented in this guide is based on a single-center, open-label, randomized, two-way, cross-over phase I study.[\[3\]](#)

Study Design:

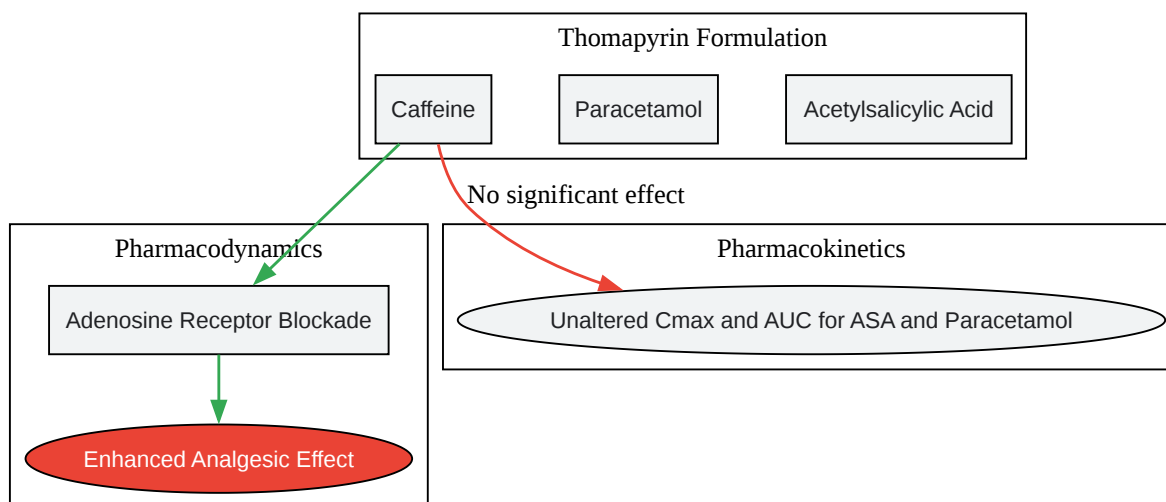
- Subjects: 18 healthy male volunteers (mean age 32.5 ± 10.5 years).[\[3\]](#)
- Treatments:
 - Reference: Single oral dose of 250 mg acetylsalicylic acid and 200 mg paracetamol.[\[3\]](#)
 - Test: Single oral dose of 250 mg acetylsalicylic acid, 200 mg paracetamol, and 50 mg caffeine.[\[3\]](#)
- Washout Period: A washout period was observed between the two treatment periods.
- Blood Sampling: Blood samples were collected at pre-dose and at various time points up to 24 hours post-dose.[\[3\]](#)
- Analytical Method: Plasma concentrations of acetylsalicylic acid, salicylic acid, paracetamol, and caffeine were determined using a validated analytical method.
- Pharmacokinetic Analysis: The primary endpoints were the area under the concentration-time curve from zero to infinity ($AUC_{0-\infty}$) and the maximum plasma concentration (C_{max}) for ASA, SA, and paracetamol. Secondary endpoints included the time to reach C_{max} (t_{max}) and other pharmacokinetic parameters.[\[3\]](#)

Visualizing Experimental and Logical Workflows



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Caption: Workflow of the cross-over bioavailability study.



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Caption: Caffeine's role in enhancing analgesia.

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